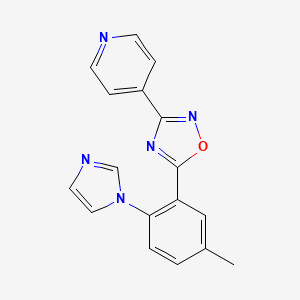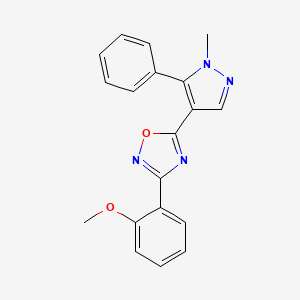
5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole, also known as IMPO, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a heterocyclic organic compound that contains an oxadiazole ring, a pyridine ring, and an imidazole ring. IMPO has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole is not fully understood. However, it is believed that 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole exerts its biological effects by interacting with specific targets in cells. For example, 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth. It has also been found to interact with specific receptors in the brain that are involved in Alzheimer's disease.
Biochemical and Physiological Effects:
5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole has also been found to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics. In addition, 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole in lab experiments is its potential to exhibit multiple biological effects. This makes it a versatile compound that can be used in a range of different experiments. However, one of the limitations of using 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its biological effects.
Future Directions
There are several future directions for the study of 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole. One potential direction is the development of new derivatives of 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole that exhibit enhanced biological activity. Another potential direction is the study of 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole in combination with other drugs to determine whether it has synergistic effects. In addition, the use of 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole in photodynamic therapy is an area that requires further investigation. Finally, the development of new methods for the synthesis of 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole is an area that could lead to the discovery of new derivatives with enhanced biological activity.
Synthesis Methods
The synthesis of 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole involves the reaction of 2-(2-methyl-5-nitrophenyl) hydrazinecarboxamide with pyridine-4-carboxylic acid and imidazole-1-carboxylic acid in the presence of a dehydrating agent. The resulting product is then reduced to obtain 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole. This synthesis method has been optimized to produce high yields of pure 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole.
Scientific Research Applications
5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In addition, 5-(2-Imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole has been found to have potential applications in the field of photodynamic therapy, which is a non-invasive cancer treatment that involves the use of light-activated compounds.
properties
IUPAC Name |
5-(2-imidazol-1-yl-5-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c1-12-2-3-15(22-9-8-19-11-22)14(10-12)17-20-16(21-23-17)13-4-6-18-7-5-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISJHILQVOHSOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CN=C2)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[[1-[3-(trifluoromethyl)phenyl]pyrazole-3-carbonyl]amino]propanoic acid](/img/structure/B6623348.png)
![N-[(2-chloro-5-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine](/img/structure/B6623355.png)
![2-Methyl-5-[3-(1-methylpyrazol-4-yl)propanoylamino]benzoic acid](/img/structure/B6623363.png)
![3-[4-[(1-Ethyl-3-propan-2-ylpyrazole-4-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6623370.png)
![N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B6623376.png)
![N-[4-(5-chlorothiophen-2-yl)butyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B6623385.png)
![N-[4-(5-chlorothiophen-2-yl)butyl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B6623401.png)
![N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide](/img/structure/B6623405.png)
![N-[4-(5-chlorothiophen-2-yl)butyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide](/img/structure/B6623411.png)
![N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B6623414.png)
![Ethyl 4-fluoro-2-methyl-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate](/img/structure/B6623421.png)

![4-[[(E)-3-cyclopropylbut-2-enoyl]amino]butanoic acid](/img/structure/B6623442.png)
![5-(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B6623448.png)